![molecular formula C22H26O4 B13719739 3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid](/img/structure/B13719739.png)
3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid is an organic compound that belongs to the class of phenylacrylic acids This compound is characterized by the presence of a phenyl ring substituted with tert-butyl, benzyloxy, and ethoxy groups, along with an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-tert-butylbenzyl alcohol and 3-ethoxyphenol.
Formation of Benzyloxy Intermediate: The 4-tert-butylbenzyl alcohol is reacted with 3-ethoxyphenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to form the benzyloxy intermediate.
Acrylic Acid Introduction: The benzyloxy intermediate is then subjected to a Heck reaction with acrylic acid in the presence of a palladium catalyst and a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (nitric acid and sulfuric acid), sulfonating agents (sulfur trioxide in sulfuric acid).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Applications De Recherche Scientifique
3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy and safety in preclinical and clinical trials.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings. It is also used as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes or cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-(4-tert-Butyl-benzyloxy)-3-methoxy-phenyl]-acrylic acid: Similar structure with a methoxy group instead of an ethoxy group.
3-[4-(4-tert-Butyl-benzyloxy)-3-propoxy-phenyl]-acrylic acid: Similar structure with a propoxy group instead of an ethoxy group.
3-[4-(4-tert-Butyl-benzyloxy)-3-butoxy-phenyl]-acrylic acid: Similar structure with a butoxy group instead of an ethoxy group.
Uniqueness
3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets compared to its methoxy, propoxy, and butoxy analogs.
Propriétés
Formule moléculaire |
C22H26O4 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
3-[4-[(4-tert-butylphenyl)methoxy]-3-ethoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C22H26O4/c1-5-25-20-14-16(9-13-21(23)24)8-12-19(20)26-15-17-6-10-18(11-7-17)22(2,3)4/h6-14H,5,15H2,1-4H3,(H,23,24) |
Clé InChI |
KCIZJZMPDKEYJR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



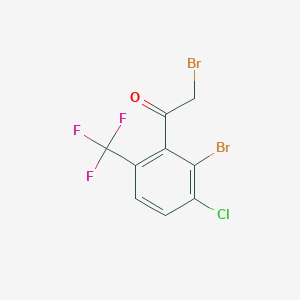
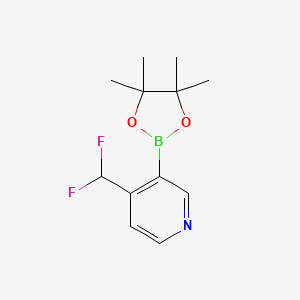

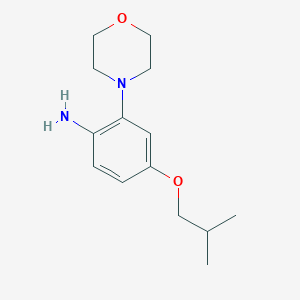



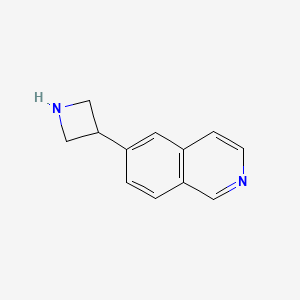
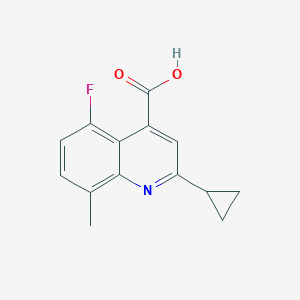
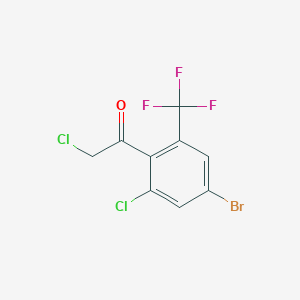

![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)

